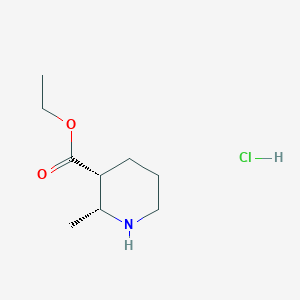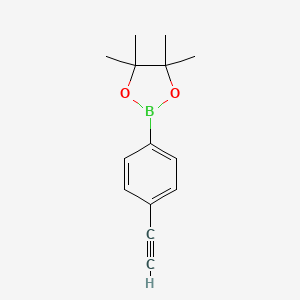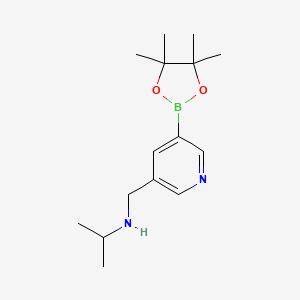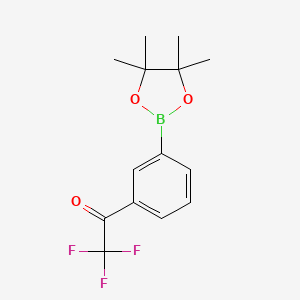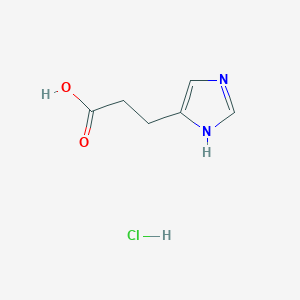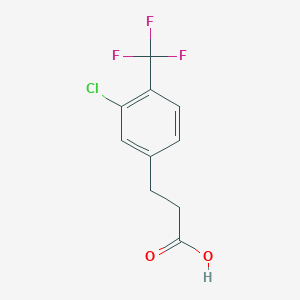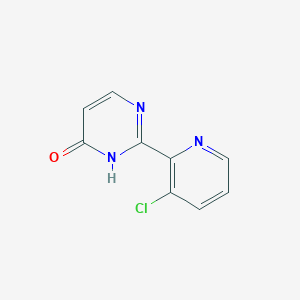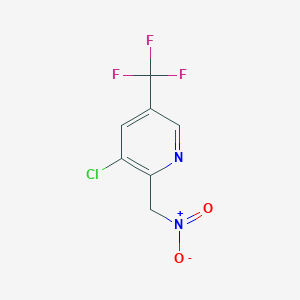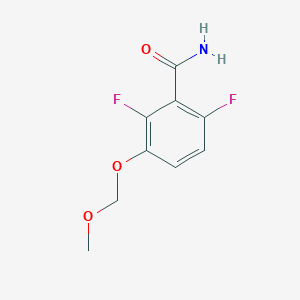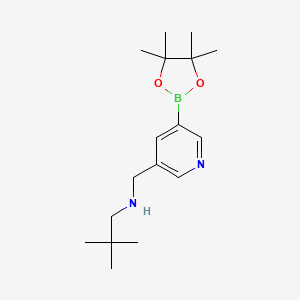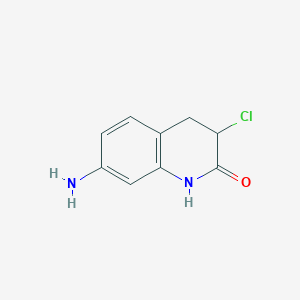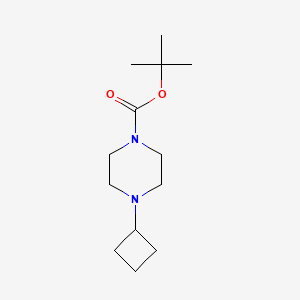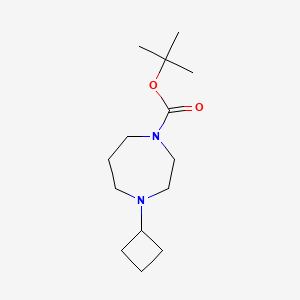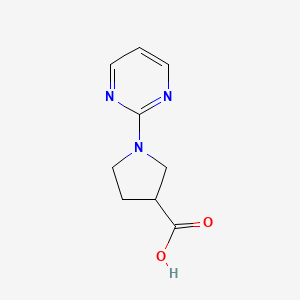
1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid
Overview
Description
“1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 2613387-70-3 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine compounds is often achieved through ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular weight of “1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid” is 229.67 . The InChI key is provided for further structural analysis .Chemical Reactions Analysis
Pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
“1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid” is a powder at room temperature .Scientific Research Applications
Synthetic Pathways and Catalysis
The pyranopyrimidine core, closely related to pyrimidine derivatives, is crucial for the pharmaceutical industry due to its wide synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of pyranopyrimidine scaffolds. These catalysts facilitate the development of substituted pyrimidine derivatives through one-pot multicomponent reactions. This methodology underscores the versatility of pyrimidine derivatives in synthesizing complex molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Biological and Medicinal Applications
Pyrimidine derivatives exhibit a broad spectrum of pharmacological effects, including antioxidant, antibacterial, antiviral, and anti-inflammatory activities. Recent research highlights the synthesis of new pyrimidines with potent anti-inflammatory effects, demonstrating the significance of pyrimidine scaffolds in drug development. These findings suggest the potential of pyrimidine derivatives, such as 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid, in creating novel therapeutic agents (Rashid et al., 2021).
Optical Sensors and Electronic Materials
Pyrimidine derivatives are also utilized in the synthesis of optical sensors and electronic materials. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This application demonstrates the versatility of pyrimidine compounds beyond pharmaceuticals, highlighting their role in developing advanced materials and sensors (Jindal & Kaur, 2021).
Anticancer Activities
The pyrimidine ring is a fundamental component of DNA and RNA, making pyrimidine-based compounds critical in medicinal chemistry. Pyrimidines in fused scaffolds have shown significant anticancer activity, with diverse mechanisms indicating their potential to interact with various biological targets. This underscores the critical role of pyrimidine derivatives in the development of anticancer therapies (Kaur et al., 2014).
Safety And Hazards
Future Directions
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-8(14)7-2-5-12(6-7)9-10-3-1-4-11-9/h1,3-4,7H,2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVAWTYXXXRGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



